

How to solve Duralloy coating adhesion and delamination problems

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Compound of Interest			
Compound Name:	Duralloy		
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Duralloy Coating Technical Support Center

Welcome to the technical support center for **Duralloy** coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the application and testing of **Duralloy** coatings.

Frequently Asked Questions (FAQs)

Q1: What is **Duralloy**?

A1: **Duralloy** is a range of durable polyester thermosetting powder coatings.[1][2] It is formulated to meet standards such as AS 3715 and AAMA 2603.[1][2] These coatings are designed for a variety of substrates, primarily architectural aluminum and steel, and are known for their hard-wearing finish and good color retention.[1]

Q2: What are the primary causes of poor adhesion or delamination with **Duralloy** coatings?

A2: The most common cause of adhesion failure is inadequate surface preparation.[3][4][5][6] Contaminants like oil, grease, dust, and rust on the substrate surface can prevent the coating from bonding properly.[3][5][7] Other significant factors include improper curing (incorrect time or temperature), excessive coating thickness, and environmental conditions during application, such as high humidity.[3][8][9][10]

Q3: Can **Duralloy** be applied directly to metal substrates?



A3: While powder coatings like **Duralloy** generally do not require a primer, the substrate must be thoroughly cleaned and pre-treated for the coating to adhere correctly. For interior applications, pre-treatment requirements may be less stringent, but for exterior or demanding environments, a comprehensive pre-treatment process is crucial.[11]

Q4: What environmental conditions are optimal for applying **Duralloy**?

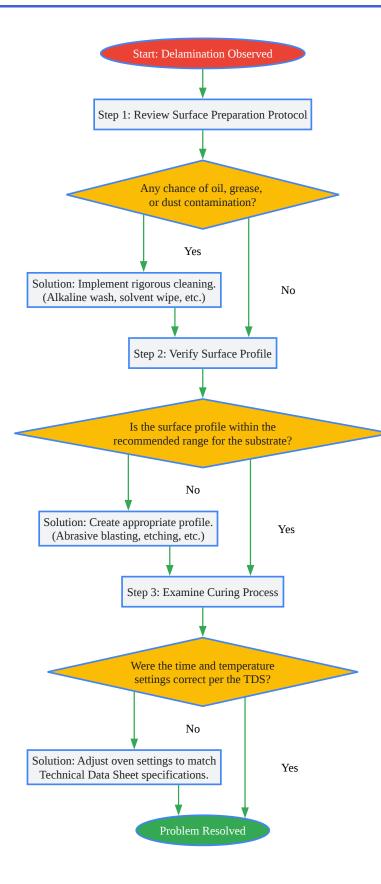
A4: For best results, the application environment should be controlled. It is recommended to maintain a temperature between 15–30°C and a relative humidity of 40–60%.[9] Applying the coating in high humidity (above 70%) can introduce moisture that hinders adhesion.[9] Similarly, temperatures below 15°C can negatively affect the electrostatic application process. [9]

Troubleshooting Guides Issue 1: Coating is peeling or delaminating from the substrate.

This issue, known as adhesive failure, occurs when the coating lifts away from the surface it was applied to.

Troubleshooting Steps:





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Caption: Troubleshooting workflow for coating delamination.



Quantitative Data for Surface Preparation:

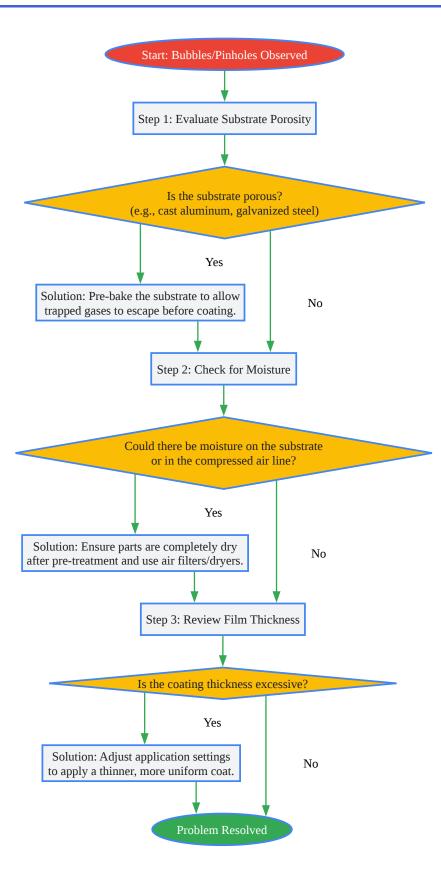
Substrate	Preparation Standard (Example)	Surface Profile (Anchor Pattern)	Notes
Steel	SSPC-SP10 / NACE 2 (Near-White Metal Blast Cleaning)	2-4 mils (50-100 μm)	Removes virtually all foreign matter. Essential for creating a mechanical key for the coating to adhere to.[12][13]
Aluminum	SSPC-SP1 (Solvent Cleaning) followed by chemical etching or conversion coating	N/A (etching creates a microscopic texture)	Alkaline or acid etching removes the natural oxide layer.[7] [14] A conversion coating can improve both adhesion and corrosion resistance.
Galvanized Steel	SSPC-SP16 (Brush- Off Blast Cleaning)	Minimum 0.75 mils (19 μm)	Light abrasive sweep blasting is necessary to create a profile without damaging the zinc layer.[13]

Issue 2: Bubbles or small craters (pinholes) appear on the coating surface.

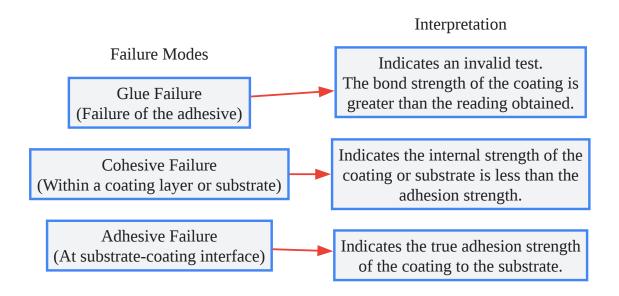
These defects are often caused by outgassing from the substrate during curing or trapped moisture.

Troubleshooting Steps:









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